Ditert-butyl(sulfanylidene)phosphanium
Description
Ditert-butyl(sulfanylidene)phosphanium is a phosphorus-containing compound characterized by a central phosphorus atom bonded to two tert-butyl groups and a sulfanylidene (S=) moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in catalysis, polymer chemistry, and ligand design.
Properties
CAS No. |
81183-69-9 |
|---|---|
Molecular Formula |
C8H18PS+ |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
ditert-butyl(sulfanylidene)phosphanium |
InChI |
InChI=1S/C8H18PS/c1-7(2,3)9(10)8(4,5)6/h1-6H3/q+1 |
InChI Key |
CHHFLQPRNBTHLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[P+](=S)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of ditert-butyl(sulfanylidene)phosphanium typically involves the reaction of tert-butylphosphine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and control the reaction conditions.
Chemical Reactions Analysis
Ditert-butyl(sulfanylidene)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: It can undergo substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ditert-butyl(sulfanylidene)phosphanium has several scientific research applications:
Mechanism of Action
The mechanism of action of ditert-butyl(sulfanylidene)phosphanium involves its interaction with microbial cell membranes, leading to disruption of cell function and inhibition of growth. The molecular targets and pathways involved include the inhibition of enzymes essential for microbial survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ditert-butyl Peroxide
- Structure : (t-Bu)₂O₂
- Role : A radical initiator in polymerization reactions (e.g., cross-linking polyvinyl chloride) .
- Key Properties :
- Comparison : Unlike ditert-butyl(sulfanylidene)phosphanium, ditert-butyl peroxide lacks a phosphorus center and sulfur moiety, limiting its utility in coordination chemistry. However, both compounds exhibit steric bulk due to tert-butyl groups, influencing reactivity in crowded environments.
Ditert-butyl-[3,6-dimethoxy-2-(2,4,6-triisopropylphenyl)phenyl]phosphane
- Structure : (t-Bu)₂P-C₆H₃(OMe)₂-C₆H₂(i-Pr)₃
- Molecular Weight : 484.69 g/mol .
- Role : A bulky phosphane ligand in transition-metal catalysis.
- Key Properties :
- Electron-rich phosphorus center due to electron-donating methoxy groups.
- Steric hindrance from tert-butyl and triisopropylphenyl groups prevents unwanted side reactions.
- This could broaden its utility in asymmetric catalysis or as a stabilizing agent for reactive intermediates.
Ditert-butyl Acetylenedicarboxylate
- Structure : (t-BuO₂C)₂C₂
- Synthesis : Reacted as a dipolarophile at 25°C in benzene .
- Role : A reagent in cycloaddition reactions (e.g., Huisgen reactions).
- The acetylenedicarboxylate’s electron-deficient triple bond contrasts with the electron-rich phosphorus-sulfur system, highlighting divergent reactivity profiles.
Data Table: Comparative Analysis
Research Findings and Gaps
- Reactivity : Sulfanylidene-phosphonium compounds are theorized to exhibit stronger Lewis acidity than phosphanes due to the electron-withdrawing S= group, but experimental verification is lacking.
- Synthesis : The tert-butyl groups in analogs are typically introduced via Grignard or alkylation reactions , suggesting a plausible route for this compound.
- Applications : Cross-linked polymers using ditert-butyl peroxides show enhanced thermal stability , raising questions about whether this compound could improve similar properties in materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
